Ondelopran hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1179819-25-0 |
|---|---|
Molecular Formula |
C20H25ClFN3O3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24FN3O3.ClH/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25;/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25);1H |
InChI Key |
UQHILNMISZVWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F.Cl |
Origin of Product |
United States |
Mechanistic Research of Ondelopran Hydrochloride
Elucidation of Opioid Receptor Antagonism
Ondelopran (B1677176) hydrochloride functions as an antagonist at opioid receptors, meaning it blocks the action of endogenous and exogenous opioids by binding to these receptors without activating them. wikipedia.org Its antagonistic properties extend across the three primary opioid receptors: mu (MOR), kappa (KOR), and delta (DOR). wikipedia.orgnih.gov
Mu Opioid Receptor (MOR) Interaction Dynamics
Ondelopran hydrochloride exhibits a high affinity for the mu-opioid receptor (MOR), effectively blocking the binding of MOR agonists. wikipedia.orgplos.org The MOR is a G-protein coupled receptor (GPCR) primarily responsible for the analgesic and rewarding effects of many opioids. plos.orgnih.gov The interaction of Ondelopran with MOR is a key aspect of its mechanism, as MORs are known to be involved in the reinforcing effects of alcohol. By antagonizing the MOR, Ondelopran is thought to reduce the pleasurable effects associated with alcohol consumption.
Kappa Opioid Receptor (KOR) Interaction Dynamics
The kappa-opioid receptor (KOR), another member of the GPCR family, is the endogenous receptor for dynorphins. wikipedia.org Activation of KOR is often associated with dysphoria, stress, and anti-rewarding effects, which can contribute to the negative reinforcement driving alcohol dependence. nih.govfrontiersin.org this compound also acts as an antagonist at the KOR. wikipedia.org This action is significant as it may help to alleviate the negative affective states that can trigger relapse in individuals with alcohol use disorder.
Delta Opioid Receptor (DOR) Interaction Dynamics
The delta-opioid receptor (DOR) is the third major opioid receptor type and is also a GPCR. frontiersin.org Endogenous ligands for the DOR include enkephalins. frontiersin.org Similar to its action on MOR and KOR, this compound demonstrates antagonistic activity at the DOR. wikipedia.org The role of DOR in alcohol dependence is complex, but its modulation is believed to influence mood and reward-related behaviors. mdpi.com
Comparative Analysis of Opioid Receptor Binding Affinities
This compound displays a distinct binding affinity profile across the three opioid receptors. Its potency, measured by the inhibition constant (Ki), indicates a high affinity for all three receptors, with a particular strength for the mu and kappa receptors. wikipedia.org
| Receptor | Binding Affinity (Ki, nM) |
| Mu Opioid Receptor (MOR) | 0.4 |
| Kappa Opioid Receptor (KOR) | 0.6 |
| Delta Opioid Receptor (DOR) | 1.9 |
| Data sourced from in vitro studies. wikipedia.org |
This triple antagonism is a noteworthy feature of Ondelopran's pharmacological profile.
Investigations into Downstream Signaling Pathways
The binding of an antagonist like this compound to an opioid receptor prevents the initiation of the downstream signaling cascade that would normally be triggered by an agonist.
G-Protein Coupled Receptor Signaling (Gi/o pathway)
Opioid receptors, including MOR, KOR, and DOR, are coupled to inhibitory G-proteins of the Gi/o family. wikipedia.orgnih.govwikipedia.org When an agonist binds to these receptors, it causes a conformational change that activates the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. wikipedia.org The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). doi.org
By acting as an antagonist, this compound binds to the opioid receptors but does not induce the conformational change necessary for G-protein activation. wikipedia.org Consequently, it prevents the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels that would be caused by an agonist. This blockade of the Gi/o signaling pathway is the fundamental mechanism through which Ondelopran exerts its effects, counteracting the cellular actions of opioids and potentially modulating the neurobiological pathways involved in alcohol dependence. nih.govnih.gov
Adenylate Cyclase-cAMP-PKA Pathway Modulation
The adenylate cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) pathway is a critical signaling cascade modulated by opioid receptor activity. nih.gov Opioid receptors are coupled to inhibitory G-proteins (Gi/o). escholarship.orgnih.gov When an agonist like morphine binds to the receptor, the Gi protein inhibits the enzyme adenylyl cyclase (AC). escholarship.orgpnas.org This inhibition reduces the intracellular conversion of ATP to cAMP, leading to decreased levels of the second messenger cAMP and consequently, reduced activity of its primary effector, PKA. escholarship.orgmdpi.com
As an opioid receptor antagonist, this compound functions by blocking this inhibitory signal. By preventing agonists from activating the Gi-coupled opioid receptors, ondelopran effectively disinhibits adenylyl cyclase. This action prevents the suppression of cAMP production and maintains or restores the activity of the PKA signaling pathway. escholarship.orgfrontiersin.org
In states of chronic opioid agonist exposure, cells adapt by upregulating the cAMP pathway to counteract the persistent inhibition, a phenomenon known as cAMP overshoot. nih.govfrontiersin.orgresearchgate.net In such a sensitized system, the introduction of an antagonist like naloxone (B1662785) can precipitate a sharp spike in cAMP levels. frontiersin.org It is through this fundamental mechanism of blocking receptor-mediated inhibition of the AC-cAMP-PKA axis that ondelopran exerts its primary biochemical effect.
Exploration of Other Intracellular Signaling Cascades
Beyond the canonical adenylyl cyclase pathway, opioid receptor antagonism by compounds like this compound can influence several other key intracellular signaling cascades.
Ion Channel Modulation : Opioid receptor activation directly modulates the activity of ion channels, a process mediated by the Gβγ subunit of the G-protein. nih.govnih.gov Agonist binding typically leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release. mdpi.comtg.org.au By blocking the opioid receptor, ondelopran prevents these G-protein-mediated effects on ion channels, thereby influencing neuronal excitability and synaptic transmission. tg.org.au
CREB Pathway : The transcription factor cAMP response element-binding protein (CREB) is a significant downstream target of the PKA pathway. mdpi.comnih.gov Activated PKA translocates to the nucleus where it phosphorylates CREB, an event that recruits coactivators and initiates the transcription of target genes. mdpi.comnih.govsdbonline.org Since ondelopran modulates PKA activity, it indirectly influences CREB-mediated gene transcription. escholarship.org Acute opioid agonist administration typically reduces CREB phosphorylation, an effect that would be blocked by ondelopran. escholarship.org
Other Neurotransmitter Systems : Opioid receptors are critically involved in modulating the release of other neurotransmitters. For instance, in the ventral tegmental area (VTA), opioid agonists inhibit gamma-aminobutyric acid (GABA) release, which in turn disinhibits dopamine (B1211576) neurons projecting to the nucleus accumbens. mdpi.comfrontiersin.org As an antagonist, ondelopran would block this effect, thereby preventing the opioid-induced inhibition of GABAergic neurons. researchgate.net
Receptor Tyrosine Kinases (RTKs) : Emerging research suggests that opioid receptor signaling may also involve crosstalk with receptor tyrosine kinase (RTK) pathways. frontiersin.org These pathways are implicated in regulating cellular processes and could represent another level of signaling influenced by opioid receptor antagonists, though specific investigations into ondelopran's role in this area are not extensively documented.
Table 2: Summary of Other Potential Signaling Cascades Modulated by Ondelopran
| Signaling Cascade | Effect of Opioid Agonist | Consequence of Ondelopran Antagonism |
|---|---|---|
| Ion Channels | Activates K+ channels, Inhibits Ca2+ channels mdpi.comtg.org.au | Prevents agonist-induced ion channel modulation |
| CREB Pathway | Decreases PKA-mediated CREB phosphorylation escholarship.org | Blocks the decrease in CREB phosphorylation |
| GABA System | Inhibits GABA release in specific brain regions mdpi.comfrontiersin.org | Prevents inhibition of GABAergic neurons |
| RTK Pathways | Potential recruitment of RTK signaling frontiersin.org | Potential modulation of RTK-related signaling |
Preclinical Pharmacological Profiling and Animal Model Studies
Development of Predictive Preclinical Models for Related Disorders
The development of reliable animal models is a cornerstone of preclinical research, providing insights into the neurobiological underpinnings of alcohol use disorder and a platform for screening potential therapeutic agents.
Animal Models of Excessive Alcohol Drinking
To investigate the effects of compounds like ondelopran (B1677176) on alcohol consumption, researchers utilize various animal models that mimic aspects of human alcohol abuse. A commonly used paradigm is the two-bottle "alcohol vs. water" choice model. researchgate.net In this setup, "alcohol-experienced" rodents, which have a consolidated pattern of high alcohol intake, are given the choice to drink from two bottles, one containing an alcohol solution and the other water. researchgate.net This model is considered to have good face and construct validity for the "maintenance" or "active drinking" phase of human alcohol use disorder, as the animals voluntarily self-administer alcohol. researchgate.netscielo.br
Another approach involves selectively breeding rat lines that exhibit a high preference for alcohol. nih.govresearchgate.net These lines, such as the alcohol-preferring (P) and high-alcohol-drinking (HAD) rats, provide a genetic model for studying the voluntary consumption of pharmacologically relevant doses of alcohol. nih.govresearchgate.net These models are instrumental in evaluating medications that may reduce alcohol intake. nih.gov
Methodological Considerations in Preclinical Model Development
The predictive validity of an animal model, which is its ability to forecast the effectiveness of a treatment in humans, is a critical consideration. scielo.br For instance, the positive effects of the medication acamprosate (B196724) in suppressing alcohol consumption in alcohol-dependent rats have been shown to correlate with its efficacy in reducing relapse in human alcoholics. scielo.brnih.gov
Furthermore, to model the compulsive nature of addiction, some paradigms introduce negative consequences for alcohol consumption, such as pairing the drink with a bitter taste (quinine) or a footshock. frontiersin.org These models aim to simulate the continued substance use despite adverse outcomes, a key feature of substance use disorders. frontiersin.org The development and refinement of these models are ongoing, with the goal of more accurately replicating the complexities of human alcohol addiction and improving the translation of preclinical findings to clinical success. scielo.brnih.gov
Preclinical Efficacy Research in Animal Models
Preclinical studies using established animal models have been crucial in evaluating the potential of ondelopran hydrochloride as a treatment for alcohol dependence.
Studies on Reduction of Alcohol Intake in Rodent Models
Research has demonstrated that treatment with ondelopran can lead to a significant reduction in alcohol intake in rodent models compared to a placebo. wikipedia.org These findings suggest a potential therapeutic role for ondelopran in curbing excessive alcohol consumption. The primary mechanism of action for ondelopran is believed to be its function as an antagonist at opioid receptors, which includes the mu, kappa, and delta subtypes. wikipedia.org By blocking these receptors, it may interfere with the reinforcing effects of alcohol.
Investigations into Alcohol Craving and Relapse Prevention in Animal Models
Animal models of alcohol craving and relapse are essential for assessing the potential of pharmacological agents to prevent a return to drinking after a period of abstinence. nih.govnih.gov These models include cue-induced and stress-induced reinstatement of alcohol-seeking behavior, as well as the alcohol deprivation effect (ADE). nih.govresearchgate.netnih.gov In reinstatement models, an animal is trained to self-administer alcohol, the behavior is then extinguished, and subsequently, exposure to cues previously associated with alcohol or to a stressful stimulus can trigger a resumption of the alcohol-seeking behavior. scielo.br The ADE model examines the increase in voluntary alcohol intake that occurs after a period of forced abstinence. nih.govnih.gov
While specific studies on ondelopran's effects in these craving and relapse models are not detailed in the provided search results, the investigation of such compounds typically involves these paradigms to determine their potential to prevent relapse, a significant challenge in the treatment of alcohol addiction. nih.gov
Molecular Target Identification and Receptor Binding Methodologies
Radioligand Binding Assays for Opioid Receptors
Radioligand binding assays are a fundamental tool for studying the interaction of a compound with its receptor. These assays utilize a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of other unlabeled compounds, such as Ondelopran (B1677176) hydrochloride.
Competition binding assays are employed to determine the affinity of an unlabeled compound, in this case, Ondelopran hydrochloride, for a receptor. In these experiments, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. This compound competes with the radioligand for binding to the opioid receptors. As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity.
The data from competition binding assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled compound (this compound) that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand used in the assay.
Research has demonstrated that this compound is a potent antagonist at all three major opioid receptors. The antagonist potency, expressed as the equilibrium dissociation constant (Kb), has been determined for human opioid receptors. wikipedia.org
| Receptor Subtype | Antagonist Potency (Kb) (nM) |
| Mu (MOP) | 0.4 |
| Kappa (KOP) | 0.6 |
| Delta (DOP) | 1.9 |
This table presents the antagonist potency (Kb) of this compound at human mu, kappa, and delta opioid receptors. wikipedia.org
Functional Assays for Receptor Activation and Signal Transduction
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins, which are coupled to opioid receptors. When an agonist binds to and activates an opioid receptor, it facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for the non-hydrolyzable GTP analog, [35S]guanosine-5'-O-(3-thiotriphosphate) ([35S]GTPγS), on the Gα subunit. The amount of bound [35S]GTPγS is then quantified and is a direct measure of receptor activation. To assess the antagonist properties of this compound, these experiments would typically involve measuring the ability of Ondelopran to inhibit the [35S]GTPγS binding stimulated by a known opioid agonist.
The intrinsic activity of a compound refers to its ability to activate a receptor once it is bound. An agonist has positive intrinsic activity, a neutral antagonist has zero intrinsic activity, and an inverse agonist has negative intrinsic activity. Through functional assays such as the [35S]GTPγS binding experiment, the intrinsic activity of this compound has been assessed. Studies have shown that this compound exhibits no detectable agonistic activity at the mu (MOP), kappa (KOP), and delta (DOP) opioid receptors, confirming its role as an antagonist. wikipedia.org
High-Throughput Screening Approaches for Target Identification
High-throughput screening is a cornerstone of modern pharmacology, enabling the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target. In the context of Ondelopran, HTS assays would have been designed to identify compounds that bind to and modulate the activity of opioid receptors.
The process typically begins with the selection of a diverse chemical library, which can contain hundreds of thousands of distinct small molecules. These compounds are then systematically tested against cellular or biochemical assays engineered to produce a detectable signal in the presence of a compound that interacts with the target receptor.
For opioid receptors, common HTS assay formats include:
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors. A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the same binding site.
Functional Assays: These assays measure the cellular response to receptor activation or blockade. For an antagonist like Ondelopran, a key assay would be its ability to block the signal produced by a known opioid agonist. This can be monitored through various second messenger systems, such as changes in cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium mobilization.
Reporter Gene Assays: In this cell-based approach, the opioid receptor is co-expressed with a reporter gene (e.g., luciferase or β-galactosidase) that is linked to a signaling pathway downstream of the receptor. An antagonist would be identified by its ability to prevent an agonist from inducing the expression of the reporter gene.
Following the initial high-throughput screen, "hit" compounds that show activity are subjected to a series of secondary and tertiary screens to confirm their activity, determine their potency and selectivity, and eliminate false positives. This iterative process of screening and chemical optimization is critical for identifying a lead compound with the desired pharmacological profile.
The discovery of a non-selective antagonist like Ondelopran suggests that the screening process likely involved parallel assays for all three major opioid receptor subtypes. The data generated from these screens would have allowed medicinal chemists to understand the structure-activity relationships (SAR) for binding to each receptor, ultimately leading to the synthesis of a compound with potent antagonist activity at mu, delta, and kappa receptors.
The table below illustrates a hypothetical output from an initial high-throughput screening campaign designed to identify non-selective opioid receptor antagonists.
| Compound ID | Mu Opioid Receptor Inhibition (%) | Delta Opioid Receptor Inhibition (%) | Kappa Opioid Receptor Inhibition (%) |
| Cmpd-001 | 5 | 12 | 8 |
| Cmpd-002 | 85 | 78 | 91 |
| Cmpd-003 | 15 | 92 | 23 |
| Cmpd-004 | 45 | 51 | 48 |
| Cmpd-005 | 95 | 3 | 10 |
This is a representative table. Actual screening data for this compound is not publicly available.
In this hypothetical example, "Cmpd-002" would be identified as a promising "hit" for a non-selective antagonist due to its high percentage of inhibition across all three opioid receptor subtypes. Subsequent research would then focus on confirming this activity and optimizing the compound's properties.
Structure Activity Relationship Sar Studies of Ondelopran Hydrochloride
Principles and Methodologies of SAR Analysis
The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. pharmacologymentor.comcollaborativedrug.com By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can identify key chemical features, or pharmacophores, responsible for its activity. nih.gov This process allows for the rational design of new compounds with improved properties. collaborativedrug.com SAR studies are crucial for lead optimization, where initial "hit" compounds are refined to improve potency and reduce off-target effects. pharmacologymentor.com
QSAR represents an evolution of SAR, employing mathematical models to correlate the chemical structure of compounds with their biological activities. pharmacologymentor.comjocpr.com This computational technique aims to establish a quantitative relationship between the physicochemical properties of a series of molecules and their pharmacological effects. longdom.orgnih.gov
Key aspects of QSAR modeling include:
Molecular Descriptors : These are numerical values that characterize the properties of a molecule. jocpr.com They can be broadly categorized into:
Lipophilicity : Parameters like LogP (the logarithm of the partition coefficient between octanol (B41247) and water) describe a compound's solubility and ability to cross cell membranes. scienceforecastoa.com
Electronic Properties : Descriptors such as Hammett constants, dipole moments, and atomic charges quantify the electronic aspects of a molecule, which are crucial for molecular interactions. longdom.org
Steric Factors : These parameters, like molar refractivity and Verloop steric parameters, describe the size and shape of the molecule and its substituents, which influence how it fits into a receptor's binding site. scienceforecastoa.com
Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build the mathematical equation that links the descriptors to biological activity. researchgate.netuclouvain.be
Model Validation : The predictive power of a QSAR model must be rigorously validated using techniques like cross-validation and external validation with new data sets to ensure its robustness and generalizability. jocpr.com
QSAR models are invaluable in drug discovery for prioritizing compounds for synthesis, virtual screening of chemical libraries, and predicting the activity of novel molecules, thereby accelerating the identification of promising drug candidates. jocpr.comlongdom.org
Table 1: Common Descriptors Used in QSAR Studies
| Descriptor Category | Example Descriptors | Property Represented |
|---|---|---|
| Lipophilic | LogP, ClogP, π values | Hydrophobicity, membrane permeability |
| Electronic | Hammett constants, pKa, Dipole Moment | Electron distribution, ionization state |
| Steric/Topological | Molar Refractivity, van der Waals radii, Molecular Weight | Size, shape, bulk |
| Structural | Number of H-bond donors/acceptors, Rotatable bonds | Conformational flexibility, H-bonding potential |
Spectral Structure-Activity Relationship (S-SAR) is a specialized analytical approach that seeks to correlate a molecule's spectral data directly with its biological activity. While less common than traditional QSAR, the underlying principle is that spectroscopic features (e.g., from NMR, IR, or Mass Spectrometry) inherently capture detailed structural and electronic information. By applying chemometric or statistical methods to these spectral datasets across a series of compounds, S-SAR models can potentially identify specific spectral patterns that correspond to higher or lower biological activity. This method could offer a rapid screening tool, bypassing the need to calculate a wide array of theoretical molecular descriptors.
Elucidation of Structural Features Correlating with Opioid Receptor Affinity
The interaction of small molecules with opioid receptors is governed by specific chemical recognition patterns. escholarship.org While direct SAR studies on Ondelopran (B1677176) are not extensively published, an analysis of its structure reveals several key features likely responsible for its affinity to opioid receptors, based on established principles of opioid ligand-receptor binding. ama-assn.orgescholarship.org
Ondelopran's structure consists of a nicotinamide (B372718) head, a central phenoxy ring, and a flexible amine-containing side chain terminating in a tetrahydropyran (B127337) ring. ama-assn.org Each of these components is presumed to play a distinct role in receptor binding.
Protonated Amine : The secondary amine in the side chain is expected to be protonated at physiological pH. This positively charged nitrogen is critical for forming a strong ionic interaction with a conserved anionic residue, typically an aspartic acid (Asp), in the binding pocket of opioid receptors. escholarship.orgmdpi.com This is a foundational interaction for most opioid ligands.
Aromatic Systems : The two aromatic rings (pyridine and phenyl) likely engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the receptor. The flat surface of these rings fits into corresponding planar regions of the binding site. escholarship.org
Hydrogen Bonding Moieties : The amide group of the nicotinamide moiety and the ether oxygen of the phenoxy linker can act as hydrogen bond acceptors and/or donors, forming specific directional interactions that enhance binding affinity and selectivity. mdpi.com
Fluoro Substituent : The fluorine atom on the phenoxy ring is an electron-withdrawing group that can modulate the electronic properties of the ring system and may form specific interactions with the receptor. It can also influence the molecule's metabolic stability.
Tetrahydropyran (THP) Group : This bulky, flexible group at the end of the side chain likely explores a hydrophobic sub-pocket within the receptor. Its size, shape, and the orientation it adopts are critical for determining the ligand's affinity and functional activity (i.e., whether it acts as an agonist or antagonist). mdpi.comnih.gov
Table 2: Putative Role of Ondelopran's Structural Features in Opioid Receptor Binding
| Structural Moiety | Chemical Feature | Likely Role in Receptor Interaction |
|---|---|---|
| Nicotinamide Head | Aromatic ring, Amide group (NH2, C=O) | π-π stacking, Hydrogen bond donor/acceptor |
| Phenoxy Linker | Ether oxygen (-O-) | Hydrogen bond acceptor, provides specific geometry |
| Fluoro-substituted Phenyl Ring | Fluorine atom | Modulates electronics, potential specific interactions |
| Ethylamine Side Chain | Secondary amine (-NH-) | Forms key ionic bond with receptor's anionic site |
| Tetrahydropyran (THP) Tail | Bulky, cyclic ether | Occupies and interacts with a hydrophobic sub-pocket |
In Silico Methods in SAR Research
In silico—or computational—methods are integral to modern SAR research, allowing scientists to simulate and predict chemical phenomena, thereby guiding and accelerating the drug discovery process. nih.govresearchgate.net These techniques are used to build and test models, screen vast virtual libraries of compounds before they are synthesized, and gain insight into the molecular basis of a drug's action. nih.govresearchgate.net For a compound like Ondelopran, in silico approaches can be used to explore how structural modifications might affect receptor affinity and selectivity. This involves creating computational models that can predict the biological activity of hypothetical analogs, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This virtual screening process significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net
Computational Chemistry Approaches for Molecular Optimization
Computational chemistry provides a suite of powerful tools for the molecular optimization phase of drug discovery. researchgate.net These methods use physics-based calculations to analyze and predict the behavior of molecules, offering a detailed view of ligand-receptor interactions. nih.gov This allows for the rational design of molecules with improved properties. schrodinger.com
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding energy or score). researchgate.net For Ondelopran, docking studies could be used to visualize its binding mode within different opioid receptor subtypes and to predict how changes to its structure would impact this binding.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-receptor complex over time. schrodinger.com This provides insight into the flexibility of the system, the stability of key interactions, and the conformational changes that occur upon binding, offering a more dynamic and realistic picture than static docking poses. escholarship.org
Free Energy Calculations : Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate quantitative predictions of the change in binding affinity resulting from small chemical modifications. These calculations can guide the optimization of a lead compound by predicting which analogs will have higher potency.
These computational tools empower medicinal chemists to make more informed decisions, focusing synthetic efforts on compounds with the highest probability of success. nih.gov
Table 3: Key Computational Chemistry Techniques in Molecular Optimization
| Technique | Purpose | Application to Ondelopran |
|---|---|---|
| Molecular Docking | Predicts binding pose and scores interactions | Identify key interactions with opioid receptors; screen virtual analogs |
| Molecular Dynamics (MD) | Simulates movement and stability of the complex | Assess the stability of the binding pose and key hydrogen bonds over time |
| Free Energy Perturbation (FEP) | Quantitatively predicts changes in binding affinity | Rank proposed analogs by predicted potency to guide synthesis |
| Pharmacophore Modeling | Defines essential 3D features for activity | Build a model of the ideal opioid ligand based on Ondelopran's structure |
Drug Discovery and Preclinical Development Methodologies
Lead Compound Identification and Optimization Strategies
The development of Ondelopran (B1677176) (also known as LY2196044) represents a targeted effort in medicinal chemistry to create a potent, non-selective opioid receptor antagonist. nih.govfrontiersin.org The primary goal of such a program is to identify a "lead compound"—a molecule showing desired biological activity—and then systematically modify its chemical structure to enhance its properties, a process known as lead optimization. researchgate.net
While the specific initial hit compound for the Ondelopran program is not detailed in publicly available literature, the optimization process would have focused on improving affinity for the three primary opioid receptors (mu, kappa, and delta), as well as tuning pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to ensure suitability for clinical use. The structure-activity relationship (SAR) is the guiding principle, where chemists make targeted changes to a molecule to understand which structural features are crucial for its biological effects. dergipark.org.trnih.gov
The final structure of Ondelopran reveals several key features that are likely the result of an extensive lead optimization campaign:
A Central Phenoxy-Pyridine Core: This large, aromatic system provides a rigid scaffold for orienting other functional groups and likely engages in hydrophobic and pi-stacking interactions within the receptor binding sites.
A Fluorine Substituent: The addition of a fluorine atom to the phenoxy ring is a common medicinal chemistry strategy to block metabolic attack at that position, potentially increasing the compound's half-life and bioavailability.
A Pyridinecarboxamide Group: This group contains hydrogen bond donors and acceptors, which are critical for forming specific interactions with amino acid residues in the target receptors, thereby contributing to binding affinity.
A Basic Amine Side Chain: The protonatable nitrogen in the side chain is a classic feature of opioid ligands, forming a crucial ionic bond with a conserved aspartic acid residue (Asp147 in the mu-opioid receptor) in the binding pocket.
A Tetrahydropyran (B127337) Moiety: This terminal ring structure adds steric bulk and lipophilicity, which can influence receptor selectivity and pharmacokinetic properties.
The success of the optimization strategy is evident in the compound's high affinity for all three opioid receptors, with potencies in the nanomolar range. wikipedia.org
Table 1: Ondelopran (LY2196044) Opioid Receptor Binding Affinity This table presents the binding affinity (Ki) of Ondelopran for the human mu, kappa, and delta opioid receptors. Ki is the inhibition constant, representing the concentration of the ligand required to occupy 50% of the receptors; a lower value indicates higher affinity.
| Receptor | Binding Affinity (Ki) in nM |
|---|---|
| Mu (μ) | 0.4 |
| Kappa (κ) | 0.6 |
| Delta (δ) | 1.9 |
Synthetic Methodologies for Compound Derivatization
The construction of complex molecules like Ondelopran requires multi-step synthetic pathways designed for efficiency and flexibility, allowing for the creation of various analogues to explore the SAR.
A plausible retrosynthetic analysis of Ondelopran hydrochloride suggests it could be assembled from three key building blocks: a substituted phenol (B47542), a substituted pyridine, and the tetrahydropyran-ethylamine side chain. A likely forward synthesis would involve:
Preparation of the Side Chain: 2-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine can be prepared via standard methods, for example, from tetrahydropyran-4-carboxylic acid.
Preparation of the Core: A key step would be the formation of the central aminomethyl-phenoxy structure. This could be achieved by reacting 3-fluoro-4-hydroxybenzaldehyde (B106929) with the prepared side-chain amine under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This forms the secondary amine and installs the side chain onto what will become the central phenyl ring.
Ether Formation: The final core structure is assembled via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed etherification (Ullmann condensation). The hydroxyl group of the substituted phenol from step 2 would be reacted with a suitable 6-halopyridine-3-carboxamide (e.g., 6-chloronicotinamide) to form the diaryl ether linkage.
Salt Formation: The final free base of Ondelopran is then treated with hydrochloric acid in an appropriate solvent (like ethanol (B145695) or ether) to precipitate the stable hydrochloride salt.
This modular approach allows for the synthesis of analogues by simply substituting different building blocks at each stage of the synthesis.
While traditional cross-coupling methods are effective, modern synthetic strategies could offer more rapid and diverse access to Ondelopran analogues. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for this purpose. researchgate.net
A hypothetical application of click chemistry to generate Ondelopran analogues could involve:
Synthesizing an alkyne-functionalized pyridine-carboxamide core.
Synthesizing an azide-functionalized phenoxy-amine side chain.
"Clicking" these two fragments together using CuAAC to form a stable triazole ring as a bioisostere (a chemical substitute) for the native ether linkage.
This strategy would allow for a highly modular and efficient combination of a wide variety of building blocks, rapidly generating a library of novel analogues for biological screening.
Integrative Computational Approaches in Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, used to rationalize experimental findings and guide the design of new compounds. nrfhh.com
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr For opioid receptor antagonists like Ondelopran, a general pharmacophore model would include: plos.org
A Cationic/Positive Ionizable Feature: Representing the protonated amine that interacts with the conserved aspartate in the receptor.
One or More Aromatic Rings: To engage in hydrophobic interactions within the binding pocket.
Hydrogen Bond Acceptors/Donors: Corresponding to features like the amide oxygen and NH2 group on Ondelopran's nicotinamide (B372718) moiety.
Hydrophobic Features: Representing other non-polar parts of the molecule, such as the tetrahydropyran ring.
Such a model can be used as a 3D search query to screen large virtual databases of millions of compounds, identifying other molecules that fit the required electronic and steric profile. This virtual screening process enriches the "hit list" with compounds that have a higher probability of being active, thus focusing synthetic and testing efforts. researchgate.net
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor target. nrfhh.com While specific docking studies for Ondelopran are not publicly available, its binding mode within the mu-opioid receptor can be predicted based on the known crystal structures of the receptor with other ligands. nih.govnih.gov
Docking simulations would likely place Ondelopran's protonated amine in the base of the binding pocket to form the critical salt bridge with the highly conserved Asp147 residue. The flat phenoxy-pyridine core would be positioned within a hydrophobic pocket formed by several aromatic and aliphatic amino acid residues. Molecular dynamics simulations, which simulate the movement of the ligand-receptor complex over time, could then be used to assess the stability of these interactions and refine the binding hypothesis. mdpi.com
Table 2: Plausible Key Interactions of Ondelopran in the Mu-Opioid Receptor Binding Site This table outlines the likely molecular interactions between the functional groups of Ondelopran and key amino acid residues in the mu-opioid receptor, as inferred from published receptor structures and general principles of molecular recognition.
| Ondelopran Moiety | Type of Interaction | Potential Interacting Receptor Residue(s) |
|---|---|---|
| Protonated Ethylamine | Ionic Bond / Salt Bridge | Asp147 |
| Phenoxy-Pyridine Rings | Hydrophobic / π-π Stacking | His297, Trp293, Tyr326 |
| Carboxamide Oxygen | Hydrogen Bond (Acceptor) | Tyr148 |
| Tetrahydropyran Ring | Hydrophobic / van der Waals | Val300, Ile296, Val236 |
Network Pharmacology in Target and Pathway Analysis
Network pharmacology is a comprehensive approach that investigates the interactions between drugs, targets, and diseases from a network perspective. In the case of this compound, a network analysis would primarily revolve around its known targets: the mu (µ), kappa (κ), and delta (δ) opioid receptors. These receptors are the principal nodes in the drug's interaction network and are coupled to various intracellular signaling pathways.
This compound acts as an antagonist at these three primary opioid receptors. wikipedia.org This means it binds to the receptors but does not activate them, thereby blocking the effects of endogenous opioids like endorphins and enkephalins, as well as exogenous opioid drugs. The antagonism of these receptors modulates several signal transduction pathways that are typically initiated by G protein-coupled receptors (GPCRs). nih.gov
When an agonist binds to an opioid receptor, it typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov This is a key step in a signaling cascade that can influence a variety of cellular functions. By acting as an antagonist, this compound prevents this decrease in cAMP, thereby altering the downstream signaling.
The signaling pathways affected by the antagonism of opioid receptors are complex and can include the mitogen-activated protein kinase (MAPK) cascade, the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, and the regulation of ion channels. nih.govnih.gov These pathways are crucial in regulating cellular processes such as gene expression, cell growth, and differentiation. nih.gov The simultaneous antagonism of mu, kappa, and delta receptors suggests that this compound can broadly impact the opioid signaling network, which is implicated in pain perception, reward, and mood regulation.
| Target | Primary Action | Associated Signaling Pathway |
| Mu Opioid Receptor (µ) | Antagonist | G protein-coupled, inhibition of adenylyl cyclase, MAPK pathway |
| Kappa Opioid Receptor (κ) | Antagonist | G protein-coupled, inhibition of adenylyl cyclase, MAPK pathway |
| Delta Opioid Receptor (δ) | Antagonist | G protein-coupled, inhibition of adenylyl cyclase, MAPK pathway |
Bioactivity Profiling and Molecular Target Annotation
Bioactivity profiling involves characterizing the biological effects of a compound and identifying its molecular targets. For this compound, the primary bioactivity is its antagonism of the three main opioid receptors. wikipedia.org This has been quantified through receptor binding affinity studies, which measure the concentration of the drug required to bind to the receptors.
The potency of this compound, as indicated by its binding affinity, is high for all three opioid receptors. The reported potencies are 0.4 nM for the mu-opioid receptor, 0.6 nM for the kappa-opioid receptor, and 1.9 nM for the delta-opioid receptor. wikipedia.org This non-selective but high-affinity binding profile is a key characteristic of its bioactivity. The hydrochloride salt form of Ondelopran is utilized to improve its solubility and bioavailability.
The molecular target annotation for this compound is centered on these opioid receptors. As an antagonist, it has been shown to have no detectable agonist activity at the mu, kappa, or delta opioid receptors. researchgate.net This lack of intrinsic activity is a critical aspect of its bioactivity profile, as it ensures that the compound solely blocks the receptor without causing a partial activation.
The primary therapeutic indication explored for this compound, based on its bioactivity, has been the treatment of alcohol dependence. ncats.ioama-assn.org The rationale is that the endogenous opioid system is involved in the rewarding effects of alcohol, and by blocking these receptors, Ondelopran may reduce the craving and reinforcing effects of alcohol consumption. wikipedia.orgnih.gov
| Molecular Target | Bioactivity | Potency (nM) |
| Mu Opioid Receptor (µ) | Antagonist | 0.4 |
| Kappa Opioid Receptor (κ) | Antagonist | 0.6 |
| Delta Opioid Receptor (δ) | Antagonist | 1.9 |
Future Directions in Ondelopran Hydrochloride Research
Exploration of Novel Pharmacogenetic Targets Related to Opioid Systems
The individual response to opioid-related drugs can vary significantly due to genetic factors. nih.gov Future research on ondelopran (B1677176) hydrochloride should incorporate pharmacogenetic studies to identify individuals most likely to benefit from treatment. This involves investigating genetic polymorphisms that influence both the pharmacokinetics and pharmacodynamics of the drug.
Key areas for exploration include:
Opioid Receptor Genes (OPRM1, OPRK1, OPRD1): Ondelopran antagonizes mu, kappa, and delta opioid receptors. wikipedia.org Genetic variations in the genes encoding these receptors, such as the well-studied A118G polymorphism of the OPRM1 gene, can alter receptor function and binding affinity. nih.govdovepress.com Investigating how these variants affect ondelopran's efficacy and receptor engagement could pave the way for patient stratification. Over 100 variants of the OPRM1 gene alone have been identified, highlighting the complexity and potential for discovery in this area. dovepress.com
Metabolizing Enzyme Genes (e.g., CYP450 family): The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of many drugs, including numerous opioids. uspharmacist.com Polymorphisms in genes like CYP2D6 and CYP3A4 can lead to classifications of individuals as poor, intermediate, normal, or ultrarapid metabolizers, which significantly impacts drug exposure and response. nih.govuspharmacist.com Identifying the specific CYP enzymes responsible for ondelopran metabolism and the functional impact of their genetic variants is a critical step.
Catechol-O-methyltransferase (COMT) Gene: The COMT gene is involved in the modulation of dopamine (B1211576) pathways, which play a role in reward and addiction. nih.gov Given the interplay between the opioid and dopamine systems, exploring polymorphisms in COMT, such as the Val158Met variant, could provide insights into ondelopran's effects on craving and reward-seeking behaviors. nih.govdovepress.com
Table 1: Potential Pharmacogenetic Targets for Ondelopran Hydrochloride Research
| Gene Target | Function | Relevance to Ondelopran Research |
| OPRM1, OPRK1, OPRD1 | Code for mu, kappa, and delta opioid receptors, the direct targets of ondelopran. wikipedia.orgdovepress.comfrontiersin.org | Variations may influence binding affinity and antagonist activity, potentially predicting treatment response. dovepress.com |
| CYP2D6, CYP3A4 | Code for key drug-metabolizing enzymes in the Cytochrome P450 family. nih.govuspharmacist.com | Polymorphisms can alter the metabolism and clearance of ondelopran, affecting its systemic exposure and potential for effect. uspharmacist.com |
| COMT | Codes for an enzyme that modulates catecholamine neurotransmitters, including dopamine. nih.gov | Variants may influence ondelopran's impact on reward pathways and its effectiveness in reducing alcohol consumption. nih.govdovepress.com |
| ABCB1 | Codes for P-glycoprotein, a transporter that affects drug distribution, including to the brain. nih.gov | Polymorphisms could alter ondelopran's access to central nervous system targets, thereby modulating its pharmacodynamic effects. |
Advanced Preclinical Models for Complex Disease Mechanisms
The limitations of traditional animal models in fully replicating complex human diseases like alcohol dependence are well-documented. nih.govnih.gov Future ondelopran research would benefit from leveraging advanced preclinical models that offer higher fidelity to human physiology and pathology.
Promising advanced models include:
Organoids and Spheroids: These are three-dimensional (3D) cell culture systems derived from stem cells or patient tissues that self-organize to mimic the structure and function of an organ, such as the liver or brain. nih.govijstemcell.com Using patient-derived induced pluripotent stem cells (iPSCs) to create neuronal organoids could provide a powerful platform to study how ondelopran affects neural circuits implicated in addiction in a human-relevant context. ijstemcell.com These models can maintain cellular differentiation and expression levels that more closely resemble native organs. nih.gov
Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These devices use microfluidic technology to culture living cells in continuously perfused chambers, simulating the physiological environment of tissues and organs. nih.govijstemcell.com A "liver-on-a-chip" model could be used to investigate the metabolism of ondelopran in a human-like system, while multi-organ chips (e.g., gut-liver) could model its absorption and first-pass metabolism. nih.gov This technology offers the potential to enhance the relevance of toxicity and efficacy studies. nih.gov
Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, creating an in vivo system that more accurately reflects human-specific responses. nih.gov While complex to develop, they could be invaluable for studying aspects of ondelopran's effects that depend on human-specific proteins or metabolic pathways.
Table 2: Comparison of Preclinical Model Systems for Ondelopran Research
| Model Type | Advantages | Limitations | Potential Application for Ondelopran |
| Traditional 2D Cell Culture | Low cost, high-throughput screening capability. | Lacks physiological relevance, poor cell-cell interaction, does not mimic tissue architecture. nih.gov | Initial high-throughput screening for basic cellular responses. |
| Standard Animal Models (e.g., Rodents) | Provides systemic in vivo data (pharmacokinetics, behavior). imavita.com | Species differences in metabolism and physiology can lead to poor prediction of human outcomes. nih.govnih.gov | Evaluating effects on alcohol-seeking behavior and systemic drug distribution. |
| Organoids / 3D Spheroids | More accurately mimics human tissue architecture and function; allows for patient-specific models using iPSCs. nih.govijstemcell.com | Lacks systemic circulation and multi-organ interaction; can be complex and costly to maintain. | Studying ondelopran's effect on patient-derived neuronal networks or its potential for hepatotoxicity in liver organoids. ijstemcell.com |
| Organ-on-a-Chip (OOC) | Simulates human organ-level physiology and multi-organ interactions; allows for fluid flow and mechanical cues. nih.govijstemcell.com | Technically complex; lower throughput compared to traditional models. | Modeling the absorption, distribution, metabolism, and excretion (ADME) profile of ondelopran across integrated human tissues. |
Innovative Methodologies for Deeper Mechanistic Understanding
To complement advanced models, innovative methodologies can provide unprecedented insight into the molecular and systemic mechanisms of ondelopran action.
Future research should prioritize:
Advanced Molecular Imaging: Techniques like Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of drug-receptor interactions in the living brain. frontiersin.org Developing a specific PET radiotracer for ondelopran would enable researchers to directly measure its binding to mu, kappa, and delta opioid receptors in real-time, assess receptor occupancy at different doses, and explore how its binding correlates with clinical outcomes in patients.
Pharmacomicrobiomics: The gut microbiome plays a significant role in drug metabolism and can influence neuropsychiatric conditions through the gut-brain axis. mdpi.com Research into how gut microbes might metabolize ondelopran or how the compound, in turn, might alter the composition of the gut microbiome could reveal new mechanisms influencing its therapeutic effects and inter-individual variability. mdpi.com
High-Throughput 'Omics' Approaches: System-wide analyses, including genomics, proteomics, and metabolomics, can be applied to advanced preclinical models (like organoids) or to clinical samples. This can provide an unbiased, comprehensive view of the molecular pathways modulated by ondelopran, moving beyond its primary action at opioid receptors to uncover novel downstream effects that may contribute to its efficacy in treating alcohol dependence.
Table 3: Innovative Methodologies for Ondelopran Research
| Methodology | Description | Potential Insights for Ondelopran |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiotracers to visualize and measure metabolic processes and receptor binding in the body. frontiersin.org | Direct quantification of ondelopran's binding to opioid receptors in the brain, confirmation of target engagement, and exploration of its effects on dopamine and other neurotransmitter systems. frontiersin.org |
| Pharmacomicrobiomics | The study of the interaction between the gut microbiome, drugs, and the host. mdpi.com | Elucidation of whether gut bacteria metabolize ondelopran, potentially affecting its bioavailability, and understanding its influence on the gut-brain axis in the context of alcohol dependence. mdpi.com |
| Systems Biology ('Omics') | Comprehensive study of the complete set of genes (genomics), proteins (proteomics), or metabolites (metabolomics) within a biological system. | Identification of novel signaling pathways and biomarkers associated with ondelopran response, providing a deeper understanding of its mechanism beyond simple receptor antagonism. |
| Advanced Bioimaging | Techniques like fluorescence tomography (FMT) and bioluminescence used in preclinical models for dynamic monitoring of disease progression. imavita.com | In animal models, these methods could be used to non-invasively track cellular and molecular changes in the brain or other organs in response to ondelopran treatment over time. imavita.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
